molecular formula C14H21NO4 B1630744 BOC-L-TYR-OL

BOC-L-TYR-OL

Cat. No.: B1630744
M. Wt: 267.32 g/mol
InChI Key: KMVXZPOLHFZPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-L-TYR-OL: is an organic compound with the molecular formula C13H19NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyphenyl derivative. One common method involves the reaction of tert-butyl carbamate with 4-hydroxyphenylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in studies involving the reactivity of carbamate derivatives .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving carbamate derivatives. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicinal chemistry, tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors .

Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty products .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
  • tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
  • N-Boc-ethanolamine

Comparison: Compared to these similar compounds, tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate is unique due to the presence of the hydroxyphenyl group. This group imparts distinct chemical and biological properties, making it more suitable for certain applications. For example, the hydroxyphenyl group can enhance the compound’s ability to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry and biological research .

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXZPOLHFZPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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